3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Description
3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core (a hydantoin derivative) substituted with a pyrrolidine ring linked to a furan-3-carbonyl group. Its molecular formula is C₁₂H₁₃N₃O₄, with a molecular weight of 293.27 g/mol.
Properties
IUPAC Name |
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-10-5-13-12(18)15(10)9-1-3-14(6-9)11(17)8-2-4-19-7-8/h2,4,7,9H,1,3,5-6H2,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAUHYPDWFZCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the furan-3-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(Furan-3-carbonyl)pyrrolidine. This intermediate is subsequently reacted with imidazolidine-2,4-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine and imidazolidine-2,4-dione moieties can form hydrogen bonds and other interactions with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
The compound belongs to the imidazolidine-2,4-dione family, which includes pharmacologically significant derivatives like phenytoin (anticonvulsant) and allantoin (dermatological agent). Below, we compare its structural and hypothetical properties with analogous compounds:
Structural and Physicochemical Properties
<sup>a</sup>logP values are estimated using computational models (e.g., XLogP3).
Key Observations :
- The target compound’s lower logP (1.2 vs.
- Its six hydrogen-bond acceptors (vs. 4 in phenytoin) may improve binding affinity to polar enzyme active sites.
Pharmacological and Toxicological Insights
- Hydantoin Derivatives: Phenytoin’s anticonvulsant activity arises from sodium channel modulation.
- Pesticidal Agents: Fipronil’s sulfinyl group enhances insecticidal activity via GABA receptor antagonism .
Q & A
Basic: What are the key synthetic routes for 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione?
The synthesis typically involves a multi-step sequence:
- Pyrrolidine ring formation : Starting from a substituted pyrrolidine precursor, functionalization at the 3-position is achieved via nucleophilic substitution or reductive amination .
- Furan-3-carbonyl attachment : The furan-3-carbonyl group is introduced through a coupling reaction (e.g., using carbodiimide-based reagents like EDC or DCC) under inert conditions to prevent side reactions .
- Imidazolidine-2,4-dione cyclization : The core is formed via cyclization of a urea or thiourea derivative with a diketone or β-ketoamide intermediate under acidic or basic conditions .
Critical parameters : Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (40–80°C for coupling steps), and catalyst selection (e.g., DMAP for acylation) .
Basic: Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the pyrrolidine and furan moieties, with key shifts observed for the imidazolidine-dione carbonyls (~170–175 ppm) and furan protons (6.5–7.5 ppm) .
- IR spectroscopy : Stretching vibrations for carbonyl groups (1650–1750 cm⁻¹) and amide bonds (1550–1650 cm⁻¹) validate the core structure .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolidine ring conformation and furan orientation .
Advanced: How can reaction conditions be optimized for improved yield and purity?
- Statistical experimental design : Use factorial designs (e.g., Box-Behnken) to test variables like solvent polarity, temperature, and catalyst loading. For example, optimizing coupling reactions may require balancing DMF (polar aprotic) with lower temperatures to reduce side-product formation .
- Chromatographic purification : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves closely related impurities .
- In situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress, enabling real-time adjustments to stoichiometry or pH .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC50 variability) may arise from:
- Impurity profiles : Conduct HPLC-UV/HRMS to identify trace byproducts (e.g., hydrolyzed furan derivatives) that interfere with assays .
- Assay variability : Standardize protocols across labs (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Cellular vs. enzymatic assays : Compare results from cell-free enzymatic assays (e.g., fluorescence-based) with cell-based studies to differentiate target-specific effects from off-target interactions .
Advanced: What computational methods predict the compound’s reactivity and binding modes?
- Quantum mechanical calculations : Density functional theory (DFT) models transition states for key reactions (e.g., cyclization barriers) and predicts regioselectivity in furan functionalization .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the imidazolidine-dione core and catalytic lysine residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .
Basic: What are its primary applications in medicinal chemistry research?
- Enzyme inhibition studies : Screen against kinases or proteases using fluorescence polarization or SPR to measure binding affinity .
- Pharmacophore modeling : Use the imidazolidine-dione core as a rigid scaffold to design analogs with enhanced selectivity .
- Pro-drug development : Explore esterification of the furan carbonyl to improve bioavailability in pharmacokinetic studies (e.g., rat plasma stability assays) .
Advanced: How does the furan-3-carbonyl moiety influence bioactivity?
- Electron-withdrawing effects : The furan carbonyl increases electrophilicity of adjacent carbons, enhancing covalent binding to cysteine residues in target enzymes .
- Conformational rigidity : The planar furan ring restricts rotation of the pyrrolidine moiety, favoring specific binding poses in hydrophobic pockets (e.g., ATP-binding sites) .
- Metabolic stability : Assess susceptibility to hepatic CYP450 oxidation via liver microsome assays; compare with furan-2-carbonyl analogs to guide structural optimization .
Advanced: What strategies mitigate toxicity risks during in vivo studies?
- Reactive metabolite screening : Use glutathione-trapping assays to identify thiol adducts formed via furan epoxidation .
- Dose-ranging studies : Conduct MTD (maximum tolerated dose) tests in rodent models, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
- Prodrug approaches : Mask the furan carbonyl as a methyl ester to reduce reactive intermediate formation, then validate hydrolysis rates in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
